Atrazine-d5
Overview
Description
Synthesis Analysis
The synthesis of atrazine-d5 involves the incorporation of deuterium atoms at specific positions in the atrazine molecule. This process requires specialized chemical reactions that ensure the selective substitution of hydrogen atoms with deuterium. While specific synthesis details of atrazine-d5 are scarce in public literature, the methodology likely mirrors that of atrazine's synthesis, adjusted to incorporate deuterium.
Molecular Structure Analysis
Atrazine-d5 shares the same molecular structure as atrazine, with the exception that five of its hydrogen atoms are replaced by deuterium. This slight modification does not significantly alter the chemical structure but makes atrazine-d5 heavier and allows it to be used as a tracer or internal standard in mass spectrometry and other analytical techniques to study atrazine's environmental fate and behavior.
Chemical Reactions and Properties
Atrazine undergoes various chemical reactions in the environment, including hydrolysis, photodecomposition, and biodegradation. Atrazine-d5, by extension, is expected to undergo similar reactions, albeit at potentially different rates due to the isotope effect. Studies focusing on bioremediation and the degradation pathways of atrazine highlight the role of microbial action in breaking down atrazine compounds, suggesting that atrazine-d5 could be used to study these processes in detail (Fan & Song, 2014).
Physical Properties Analysis
The physical properties of atrazine-d5, such as solubility, vapor pressure, and boiling point, are expected to be very similar to those of atrazine. The introduction of deuterium atoms typically does not significantly change the physical properties of a compound. Atrazine is known for its persistence in soil and water, partly due to its physical properties, and atrazine-d5's behavior in these matrices can provide insights into atrazine's environmental mobility.
Chemical Properties Analysis
The chemical behavior of atrazine-d5 in environmental contexts, such as its interaction with soil components, water solubility, and affinity for organic matter, is critical for understanding its movement and degradation in natural systems. Given atrazine's known environmental persistence and potential for causing contamination, atrazine-d5 can serve as a proxy to study these interactions more closely, especially regarding its bioaccumulation and potential transformation products in water treatment processes (Lazorko-Connon & Achari, 2009).
Scientific Research Applications
DNA Methylation and DNMTs Expression : Atrazine exposure can decrease the expression and activity of DNA methyltransferases (DNMTs), leading to reduced DNA methylation levels (Wirbisky-Hershberger et al., 2017).
Neurodegenerative Disorders : Atrazine induces apoptosis and increases reactive oxygen species (ROS) levels in SH-SY5Y cells, which suggests a potential link to human neurodegenerative disorders (Abarikwu & Farombi, 2015).
Endocrine Disruption : The herbicide activates endocrine gene networks via the convergence of NR5A activity and cAMP signaling, potentially disrupting normal endocrine development and function in vertebrates (Suzawa & Ingraham, 2008).
Spatial Memory Impairment : In rats, atrazine exposure impairs spatial memory and downregulates the hippocampus D1 dopamine receptor and the cAMP-dependent signaling pathway (Li et al., 2018).
Impact on Amphibians : Exposure to atrazine can induce hermaphroditism and demasculinize the larynges of African clawed frogs, potentially impacting their sexual development and contributing to amphibian declines (Hayes et al., 2002).
Effects on Fish Reproduction : Atrazine reduces egg production in Japanese medaka by 36-42% and alters the final maturation of oocytes, raising concerns about its reproductive toxicity in aquatic organisms (Papoulias et al., 2014).
Androgenesis in Leydig Cells : Atrazine has a transient stimulatory action on the cAMP signaling pathway in Leydig cells, which facilitates androgenesis (Pogrmic-Majkic et al., 2010).
Hormonal Modulation in Mice : Oral exposure to atrazine modulates hormone synthesis and the transcription of steroidogenic genes in male peripubertal mice (Jin et al., 2013).
Sperm Quality in Fish : Atrazine significantly affects sperm quality in fish, potentially resulting in reduced fertility rates (Bautista et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-SGEUAGPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486781 | |
Record name | Atrazine-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine-d5 | |
CAS RN |
163165-75-1 | |
Record name | Atrazine-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163165-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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